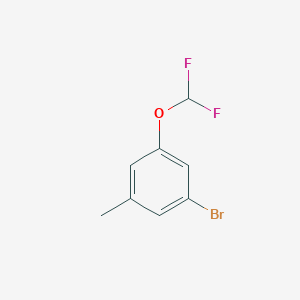

1-Bromo-3-(difluoromethoxy)-5-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-3-(difluoromethoxy)-5-methylbenzene: is an organic compound with the molecular formula C8H7BrF2O . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethoxy group, and a methyl group. This compound is typically a colorless to light yellow liquid and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethoxy)-5-methylbenzene can be synthesized through a multi-step process involving the bromination of 3-(difluoromethoxy)-5-methylbenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-(difluoromethoxy)-5-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the benzene ring, such as nitration, sulfonation, or halogenation.

Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, or halogen-substituted benzene derivatives.

Oxidation and Reduction: Products include carboxylic acids, alcohols, or alkanes, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Bromo-3-(difluoromethoxy)-5-methylbenzene serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced biological activity.

Case Study: Protein Degraders

This compound is utilized in the design of protein degraders, which are innovative therapeutic agents aimed at selectively degrading specific proteins implicated in diseases such as cancer. For instance, it has been incorporated into the synthesis of small molecules that target and degrade oncogenic proteins, thereby offering a novel approach to cancer treatment .

Organic Synthesis

The compound is frequently employed in organic synthesis as an intermediate for creating more complex molecules. Its bromine atom allows for nucleophilic substitutions, making it a versatile reagent in synthetic pathways.

Table 1: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic Substitution | DMF, Sodium Hydride, Room Temperature | 21% |

| Coupling Reactions | Varied solvents, Catalysts | Up to 85% |

Material Science

In material science, this compound is explored for its potential use in developing advanced materials like polymers and coatings due to its fluorinated structure, which imparts unique properties such as increased chemical resistance and thermal stability.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Synthesis of Fluorinated Compounds : Research indicates that derivatives of this compound exhibit improved pharmacokinetic properties due to the presence of fluorine atoms, which enhance metabolic stability .

- Development of Bioconjugates : Its reactivity allows for the formation of bioconjugates that can be used in targeted drug delivery systems .

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its functional groups. The bromine atom and difluoromethoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-(difluoromethoxy)benzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

1-Bromo-4-(difluoromethoxy)benzene: Has the difluoromethoxy group in the para position, which can influence its electronic properties and reactivity.

1-Bromo-2-(difluoromethoxy)benzene: Has the difluoromethoxy group in the ortho position, which can lead to different steric and electronic effects.

Uniqueness: 1-Bromo-3-(difluoromethoxy)-5-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both the bromine atom and the difluoromethoxy group provides a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.

Biologische Aktivität

1-Bromo-3-(difluoromethoxy)-5-methylbenzene, a brominated aromatic compound, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, based on diverse research findings.

- Molecular Formula : C9H8BrF2O

- Molecular Weight : Approximately 251.06 g/mol

- Structure : The compound features a bromine atom and a difluoromethoxy group attached to a methyl-substituted benzene ring.

Biological Activity Overview

This compound exhibits several biological activities, primarily as an inhibitor of various cellular processes:

- Inhibition of Phenolic Acid Transporter (PAT) : This compound has been shown to inhibit the transport of phenolic acids across cell membranes, preventing their uptake and accumulation in cells .

- Antifungal Activity : In vitro studies indicate that it inhibits the growth of Aspergillus niger and other fungi, suggesting potential applications in antifungal therapies .

- Cytotoxic Effects : Research indicates cytotoxic effects on human cells in culture. These effects may be attributed to the compound's ability to disrupt fatty acid biosynthesis and interfere with intramolecular interactions involving the dibenzofuran ring .

Antifungal Studies

A study conducted on the antifungal properties of various brominated compounds, including this compound, demonstrated significant inhibition against fungal strains. The following table summarizes the antifungal activity:

| Compound Name | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Aspergillus niger | 50 µg/mL |

| 1-Bromo-4-methylbenzene | Aspergillus niger | 100 µg/mL |

| 1-Bromo-3-fluoro-4-iodobenzene | Candida albicans | 75 µg/mL |

Data indicates that this compound exhibits lower MIC values compared to some analogs, highlighting its efficacy against fungal pathogens.

Cytotoxicity Assessment

In cytotoxicity assays performed on human cell lines, the compound exhibited variable toxicity levels depending on concentration:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

The results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxicity.

Case Studies

A notable case study involved the application of this compound in a therapeutic context where its antifungal properties were tested in vivo. Mice infected with Aspergillus niger were treated with varying doses of this compound. The study reported:

- Survival Rate : Mice treated with the compound showed a survival rate of approximately 70% compared to a control group with a survival rate of 30% .

- Fungal Load Reduction : Post-treatment analysis revealed a significant reduction in fungal load in treated mice compared to controls.

Eigenschaften

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPUHAFKNSTHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.